![molecular formula C12H21NO5 B6360903 cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid CAS No. 1415741-35-3](/img/structure/B6360903.png)
cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid: is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Mécanisme D'action
Target of Action
The primary target of Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound, also known as a tert-butyloxycarbonyl (BOC) group , can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a significant role in the synthesis of peptides and proteins . By protecting amines during synthesis, it allows for the selective formation of peptide bonds without unwanted side reactions .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of peptide bonds, facilitating the synthesis of complex peptides and proteins .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the addition of the BOC group to amines can occur under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . The compound’s stability and efficacy can also be affected by the presence of other compounds in the reaction mixture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution . The reaction conditions often involve mild temperatures and can be carried out in various solvents such as tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions, and the amine is subsequently functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution reactions yield various functionalized amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is used as an intermediate in the preparation of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amine functionality .
Biology and Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly in the development of piperidine-based drugs. Its structural features make it a valuable building block for designing molecules with potential therapeutic effects .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups provide versatility in modifying the properties of the resulting materials .
Comparaison Avec Des Composés Similaires
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Methoxycarbonyl derivatives: These compounds have similar protecting groups but differ in the stability and reactivity of the protecting group.
Uniqueness: cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is unique due to its specific combination of the Boc-protected amine and methoxy groups, which provide distinct reactivity and stability profiles. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
IUPAC Name |
(3S,4S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBRCXVVNPFMDQ-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)
![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)
![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
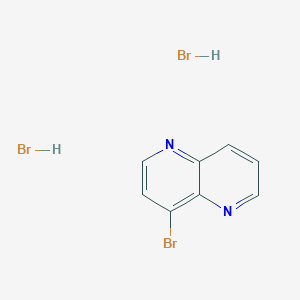
![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)
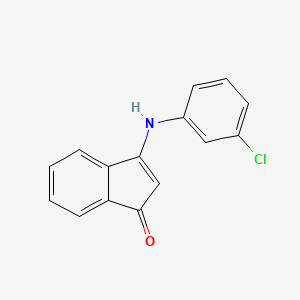
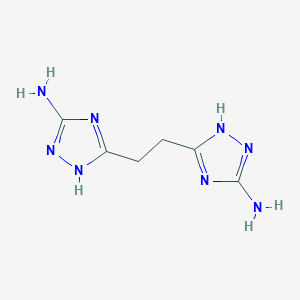
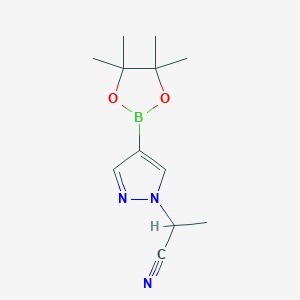
![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)
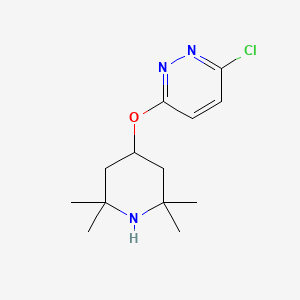
![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)
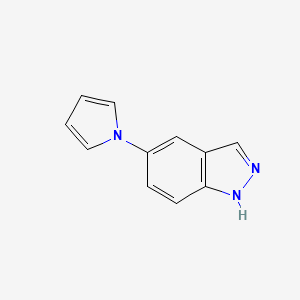
![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)

